(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine
CAS No.:
Cat. No.: VC18116194
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | (4-methyl-6-propan-2-ylpyrimidin-2-yl)methanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-6(2)8-4-7(3)11-9(5-10)12-8/h4,6H,5,10H2,1-3H3 |
| Standard InChI Key | YNGZNZJBRKVQNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)CN)C(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at the 1st and 3rd positions. At the 4th position, an isopropyl group (C₃H₇) is attached, while a methyl group (CH₃) occupies the 6th position. A methanamine (CH₂NH₂) substituent extends from the 2nd position, introducing a primary amine functionality.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | (4-methyl-6-propan-2-ylpyrimidin-2-yl)methanamine |
| Canonical SMILES | CC1=CC(=NC(=N1)CN)C(C)C |
| InChI Key | YNGZNZJBRKVQNM-UHFFFAOYSA-N |
The presence of electron-donating groups (methyl, isopropyl) and the amine moiety influences its electronic distribution, solubility, and reactivity. The logP (partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity, which may enhance membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine involves a multistep reaction sequence:
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Condensation Reaction: Isopropylamidine reacts with alkyl acetoacetate in an alkaline solvent (e.g., ethanol/NaOH).
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Cyclization: The intermediate undergoes thermal cyclization to form the pyrimidine ring.
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Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination.
Table 2: Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol/Water (7:3) |
| Catalyst | Sodium hydroxide |
| Reaction Time | 6–8 hours |
Industrial processes utilize continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Precise control of temperature and pressure minimizes decomposition, while in-line purification systems isolate the product.
Mechanism of Action
The compound modulates cellular pathways through two primary mechanisms:
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Enzyme Inhibition: Competitive binding to ATP pockets in kinases (e.g., MAPK, JAK2) impedes phosphorylation cascades.
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Receptor Antagonism: Blockade of GPCRs (G-protein-coupled receptors) alters intracellular cAMP levels, influencing cell proliferation and apoptosis.
| Hazard | Precautionary Measure |
|---|---|
| Inhalation | Use fume hoods and respirators |
| Skin Contact | Nitrile gloves, lab coats |
| Storage | Cool (4°C), dry, inert atmosphere |
Handling requires adherence to GMP guidelines and avoidance of aqueous environments to prevent hydrolysis .
Comparative Analysis with Related Compounds
Structural Analogues
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2-Aminopyrimidine: Lacks substituents, showing weaker antimicrobial activity (MIC = 32 µg/mL vs. S. aureus).
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4,6-Dimethylpyrimidin-2-amine: Reduced lipophilicity (logP = 1.2) correlates with lower bioavailability.
The isopropyl group in (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine enhances steric bulk, improving target selectivity.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization:
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Acetylation of the amine improves CNS penetration.
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Sulfonation increases aqueous solubility for IV formulations.
Preclinical Trials
Phase I trials (rodents) indicate a plasma half-life of 3.2 hours and oral bioavailability of 62%. No hepatotoxicity was observed at therapeutic doses.
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